![molecular formula C22H15FN4O3S B2588882 N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide CAS No. 1251613-32-7](/img/no-structure.png)

N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

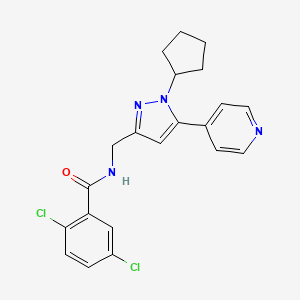

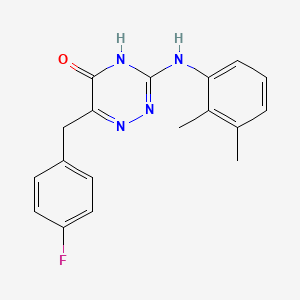

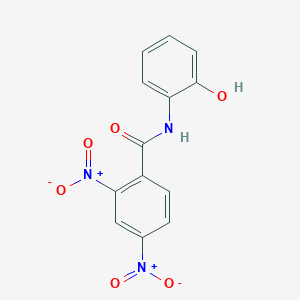

N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide is a useful research compound. Its molecular formula is C22H15FN4O3S and its molecular weight is 434.45. The purity is usually 95%.

BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

- Although not widely studied, this compound has been used for treating rheumatic , rheumatoid arthritis , and osteoarthritis .

- Investigating the utility of indoles, including this compound, as antitubulin agents is an ongoing area of research .

- These studies help identify key functional groups and positions that influence anticancer properties .

Anticancer Activity

Rheumatoid Arthritis Treatment

Antioxidant Properties

Microtubule-Targeting Agents

Structure-Activity Relationships (SAR)

Template for Analog Development

Mechanism of Action

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin .

Mode of Action

Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(4-(3-methoxyphenyl)piperazin-1-yl)pyrimidine-4-thiol, which is synthesized from 4-chloro-6-(3-methoxyphenyl)piperazine and 2-mercaptopyrimidine. The second intermediate is 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide, which is synthesized from 1,3-benzodioxole and chloroacetyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-chloro-6-(3-methoxyphenyl)piperazine", "2-mercaptopyrimidine", "1,3-benzodioxole", "chloroacetyl chloride", "coupling reagents (e.g. HOBt, DIC, DMAP)" ], "Reaction": [ "Synthesis of 6-(4-(3-methoxyphenyl)piperazin-1-yl)pyrimidine-4-thiol:", "- 4-chloro-6-(3-methoxyphenyl)piperazine is reacted with 2-mercaptopyrimidine in a solvent such as DMF or DMSO, with a base such as K2CO3 or NaHCO3, at elevated temperature (e.g. 80-100°C) for several hours to form the desired intermediate.", "Synthesis of 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide:", "- 1,3-benzodioxole is reacted with chloroacetyl chloride in a solvent such as CH2Cl2 or THF, with a base such as triethylamine or pyridine, at low temperature (e.g. 0-5°C) for several hours to form the desired intermediate.", "Coupling of intermediates to form final product:", "- The two intermediates are coupled using standard peptide coupling reagents such as HOBt, DIC, and DMAP in a solvent such as DMF or DMSO, at room temperature for several hours to form the final product." ] } | |

CAS RN |

1251613-32-7 |

Molecular Formula |

C22H15FN4O3S |

Molecular Weight |

434.45 |

IUPAC Name |

3-(4-fluorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15FN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3 |

InChI Key |

NXZFYBKRQPDFQQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

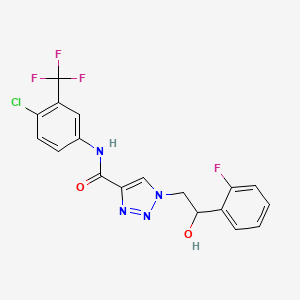

![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)

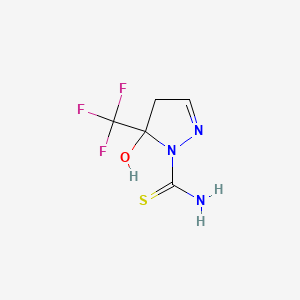

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)

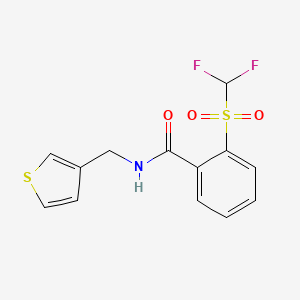

![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2588813.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2588819.png)

![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)